2',7'-diamino-5-bromo-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
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Overview
Description
2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by their unique spirocyclic structure, which consists of two rings connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-oxindole, which is then reacted with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . The reaction conditions often include low temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atom.
Scientific Research Applications
2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-oxindole: Shares the bromine and oxindole moieties but lacks the spirocyclic structure and additional functional groups.
Isatylidene malononitrile derivatives: Similar in structure but differ in the specific substituents and overall complexity.
Uniqueness
The uniqueness of 2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological molecules and provides a versatile platform for further functionalization and application in various fields .
Properties
IUPAC Name |
2',7'-diamino-5-bromo-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4O2/c18-8-1-4-13-11(5-8)17(16(23)22-13)10-3-2-9(20)6-14(10)24-15(21)12(17)7-19/h1-6H,20-21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVURRWLGQOMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C(C23C4=C(C=CC(=C4)Br)NC3=O)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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